molecular formula C14H2Br2O6 B1313766 4,9-Dibromoisochromeno[6,5,4-def]isochromene-1,3,6,8-tetraone CAS No. 83204-68-6

4,9-Dibromoisochromeno[6,5,4-def]isochromene-1,3,6,8-tetraone

Cat. No.: B1313766
CAS No.: 83204-68-6
M. Wt: 425.97 g/mol
InChI Key: FEDCHNPLDKDTNS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,9-Dibromoisochromeno[6,5,4-def]isochromene-1,3,6,8-tetraone is a complex organic compound with the molecular formula C14H2Br2O6 It is characterized by its unique structure, which includes two bromine atoms and multiple oxygen atoms arranged in a polycyclic framework

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,9-Dibromoisochromeno[6,5,4-def]isochromene-1,3,6,8-tetraone typically involves the bromination of naphthalene derivatives followed by cyclization reactions. One common method includes the reaction of 2,6-dibromonaphthalene-1,4,5,8-tetracarboxylic dianhydride with suitable reagents under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity. Industrial production would also focus on ensuring the safety and environmental compliance of the processes involved.

Chemical Reactions Analysis

Types of Reactions

4,9-Dibromoisochromeno[6,5,4-def]isochromene-1,3,6,8-tetraone undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can participate in redox reactions, altering its oxidation state.

    Cyclization Reactions: It can undergo further cyclization to form more complex polycyclic structures.

Common Reagents and Conditions

Common reagents used in these reactions include strong bases or acids for substitution reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as lithium aluminum hydride for reduction. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent degradation of the compound.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while oxidation and reduction reactions can produce compounds with altered oxidation states and structural configurations.

Scientific Research Applications

4,9-Dibromoisochromeno[6,5,4-def]isochromene-1,3,6,8-tetraone has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and materials.

    Biology: The compound’s unique structure makes it a candidate for studying interactions with biological macromolecules.

    Industry: Used in the development of advanced materials, including polymers and electronic components.

Mechanism of Action

The mechanism of action of 4,9-Dibromoisochromeno[6,5,4-def]isochromene-1,3,6,8-tetraone involves its interaction with molecular targets through its bromine and oxygen atoms. These interactions can lead to the formation of covalent bonds or non-covalent interactions such as hydrogen bonding and van der Waals forces. The specific pathways involved depend on the context of its application, such as binding to enzymes or receptors in biological systems.

Comparison with Similar Compounds

Similar Compounds

    2,6-Dibromonaphthalene-1,4,5,8-tetracarboxylic Dianhydride: A precursor in the synthesis of 4,9-Dibromoisochromeno[6,5,4-def]isochromene-1,3,6,8-tetraone.

    Benzopyrano[6,5,4-def]benzopyran-1,3,6,8-tetrone: A structurally similar compound with different substituents.

    4,9-Dibromo-2,7-bis(2-decyltetradecyl)benzo[lmn][3,8]phenanthroline-1,3,6,8-tetraone: Another derivative with additional alkyl groups.

Uniqueness

This compound is unique due to its specific arrangement of bromine and oxygen atoms within a polycyclic framework. This structure imparts distinct chemical properties, making it valuable for specialized applications in research and industry.

Properties

IUPAC Name

2,9-dibromo-6,13-dioxatetracyclo[6.6.2.04,16.011,15]hexadeca-1,3,8,10,15-pentaene-5,7,12,14-tetrone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H2Br2O6/c15-5-1-3-7-8-4(12(18)22-13(19)9(5)8)2-6(16)10(7)14(20)21-11(3)17/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEDCHNPLDKDTNS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C3=C4C(=CC(=C3C(=O)OC2=O)Br)C(=O)OC(=O)C4=C1Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H2Br2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80474987
Record name 4,9-Dibromoisochromeno[6,5,4-def]isochromene-1,3,6,8-tetraone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80474987
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

425.97 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

83204-68-6
Record name 4,9-Dibromoisochromeno[6,5,4-def]isochromene-1,3,6,8-tetraone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80474987
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,6-Dibromonaphthalene-1,4,5,8-tetracarboxylic Dianhydride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4,9-Dibromoisochromeno[6,5,4-def]isochromene-1,3,6,8-tetraone
Reactant of Route 2
4,9-Dibromoisochromeno[6,5,4-def]isochromene-1,3,6,8-tetraone
Reactant of Route 3
4,9-Dibromoisochromeno[6,5,4-def]isochromene-1,3,6,8-tetraone
Reactant of Route 4
4,9-Dibromoisochromeno[6,5,4-def]isochromene-1,3,6,8-tetraone
Reactant of Route 5
4,9-Dibromoisochromeno[6,5,4-def]isochromene-1,3,6,8-tetraone
Reactant of Route 6
4,9-Dibromoisochromeno[6,5,4-def]isochromene-1,3,6,8-tetraone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.